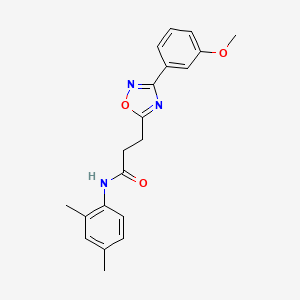
ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate, also known as EMOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMOB is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In animal studies, ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to be well-tolerated and to have a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate for lab experiments is its high purity and yield, which make it a valuable tool for scientific research. However, ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for some researchers. Additionally, the mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood, which may limit its potential applications in some areas of research.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One area of interest is the development of new cancer treatments based on the inhibition of key enzymes and signaling pathways involved in cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate and its potential applications in other areas of scientific research, such as inflammation and bacterial infections. Finally, the optimization of the synthesis method for ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate may lead to improvements in its availability and affordability, making it a more widely used tool in scientific research.
Synthesemethoden
The synthesis of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate involves a multi-step process that begins with the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole to form 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol. This compound is then reacted with ethyl 4-(bromomethyl)benzoate in the presence of a base to form ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate). Finally, this compound is hydrolyzed to form ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. The synthesis of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, ethyl 4-(2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-17-7-5-4-6-16(17)19-21-13(2)23-28-19/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAJFFKOHGTERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)


![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


